N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(8-11-5-7-19-10-11)16-9-12-3-4-13(18-12)14-2-1-6-20-14/h1-7,10H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRPRQODNCHVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan intermediates, followed by their functionalization and coupling to form the final product. Common reagents and conditions used in these reactions include:
Thiophene and Furan Derivatives: Starting materials that are functionalized through halogenation, lithiation, or other methods.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling to
Biological Activity
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure composed of thiophene and furan moieties, which contribute to its biological properties. The molecular formula is , with a molecular weight of 306.41 g/mol. Its structural characteristics allow for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.3 |
These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., HeLa and A549) demonstrated that it exhibits cytotoxic effects at varying concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 70 |
| 25 | 30 |
These findings indicate that this compound can significantly reduce cell viability in cancer cells, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in microbial resistance and cancer therapy:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These interactions highlight the compound's dual role as both an antimicrobial and anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilm formation by Staphylococcus aureus. Results showed a significant reduction in biofilm mass compared to control groups treated with standard antibiotics, indicating its potential in treating biofilm-associated infections .
- Cytotoxicity Assessment : In a comparative study with known anticancer drugs, this compound demonstrated lower cytotoxicity against normal cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide is its antimicrobial properties. Research has shown that derivatives of thiophene and furan compounds often exhibit antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiophene derivatives, including this compound, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds demonstrated significant inhibition zones, suggesting their potential as effective antibacterial agents. Minimum inhibitory concentrations (MICs) were reported to be in the range of 0.5 to 5 µg/mL, showcasing their potency against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thiophene and furan-containing compounds have been linked to various mechanisms of action against cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 20 µM . These findings highlight its potential as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives are another area of interest. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
Research demonstrated that this compound could reduce the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially making it useful in treating conditions like arthritis or inflammatory bowel disease .
Material Science Applications
Beyond biological applications, this compound is also explored in material sciences, particularly in organic electronics.
Case Study: Conductive Polymers
The incorporation of thiophene-based compounds into polymer matrices has shown promise in enhancing electrical conductivity and stability in organic photovoltaic devices. The compound can be used as a dopant or as a building block for synthesizing conductive polymers with improved charge transport properties .
Summary Table of Applications
Q & A
Q. What are the optimized synthetic routes for N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and furan precursors. Key steps include:
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) to assemble the heterocyclic framework under palladium catalysis .
- Acylation of intermediates using chloroacetyl chloride or similar reagents in solvents like DMF or THF .
- Reaction optimization : Control of temperature (often 80–120°C), inert atmosphere (N₂/Ar), and solvent polarity to maximize yield (typically 60–85%) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol or pet-ether) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of thiophene/furan substitution and acetamide linkage (e.g., peaks at δ 2.8–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₄N₂O₂S₂: expected m/z 330.04) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Q. What are the stability profiles of this compound under varying experimental conditions?
- pH sensitivity : Hydrolysis of the acetamide group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Thermal stability : Decomposition observed at >150°C; store at –20°C in inert solvents (e.g., DMSO) .
- Light sensitivity : Thiophene moieties may undergo photodegradation; use amber vials for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
- Substituent modification : Replace thiophen-3-yl with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties and binding affinity .
- Bioisosteric replacements : Swap furan with benzofuran () or thiophene with pyridine to alter steric/electronic profiles .
- Assay design : Use in vitro models (e.g., enzyme inhibition assays for kinases) to quantify IC₅₀ values and compare analogs .
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) reveal µM-range binding to targets like cyclooxygenase-2 (COX-2) or β-lactamases .
- Pathway analysis : Transcriptomics/proteomics can identify downstream effects (e.g., NF-κB modulation in inflammation models) .
Q. How can computational modeling predict its reactivity and target interactions?
- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding poses in active sites (e.g., COX-2 PDB: 5IKT) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How should researchers address contradictions in reported synthesis yields or byproduct formation?
- Parameter screening : Use Design of Experiments (DoE) to test solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol% Pd), and temperature gradients .
- Byproduct analysis : LC-MS identifies dimers or oxidation byproducts (e.g., sulfoxides) formed at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
